molecular formula C17H15NO2 B8794942 (3-(Quinolin-2-ylmethoxy)phenyl)methanol CAS No. 123226-28-8

(3-(Quinolin-2-ylmethoxy)phenyl)methanol

Cat. No. B8794942
M. Wt: 265.31 g/mol
InChI Key: FARMNDXIOAHJMF-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

2-Chloromethylquinoline hydrochloride (11.6 g, 54 mmol), 3-hydroxybenzyl alcohol (6.7 g, 54 mmol) and potassium carbonate (16 g, 116 mmol) are heated in DMF (45 mL) at 50° C. for 14 h. The temperature is increased to 80° C. and heated an additional 24 h. The reaction is cooled and added to water, filtered and the solid is washed with water to yield a semi-pure product. The residue is dissolved in ethyl acetate, dried over magnesium sulfate, filtered and concentrated. The sample is then recrystallized from ethyl acetate and hexanes to provide the title compound. MS (ESI) 266 (M+H)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[OH:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18][OH:19].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C.C(OCC)(=O)C>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][O:14][C:15]1[CH:16]=[C:17]([CH2:18][OH:19])[CH:20]=[CH:21][CH:22]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
6.7 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated an additional 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
to yield a semi-pure product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The sample is then recrystallized from ethyl acetate and hexanes

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.